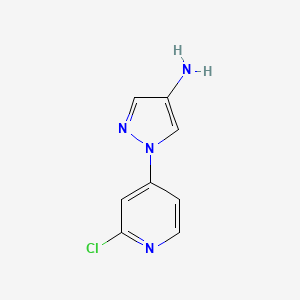
1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-amine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chloro group at the 2-position and a pyrazol ring at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine-4-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization under acidic conditions to yield the pyrazol ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at different positions on the pyridine and pyrazol rings can lead to a variety of products.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions can be carried out using hydrogen gas or metal hydrides like lithium aluminum hydride.
Substitution reactions often involve nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical assays.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: The compound can be utilized in the production of materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
2-Chloropyridine-4-methanol: This compound has a methanol group instead of the pyrazol ring.
(2-Chloropyridin-4-yl)methanamine: This compound has an amine group instead of the pyrazol ring.
Uniqueness: The presence of the pyrazol ring in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Would you like more information on any specific aspect of this compound?
Eigenschaften
Molekularformel |
C8H7ClN4 |
|---|---|
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
1-(2-chloropyridin-4-yl)pyrazol-4-amine |
InChI |
InChI=1S/C8H7ClN4/c9-8-3-7(1-2-11-8)13-5-6(10)4-12-13/h1-5H,10H2 |
InChI-Schlüssel |
QCFFKWBHMQGQLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1N2C=C(C=N2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


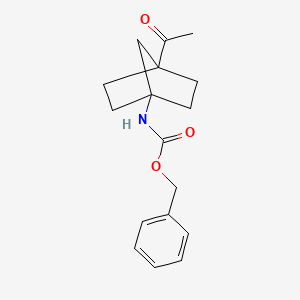
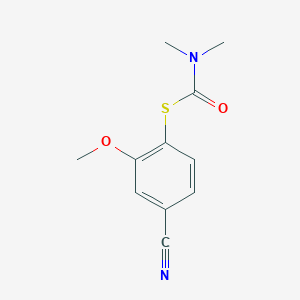

![5-(chloromethyl)-4-(thiophen-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B15361625.png)
![3-[(3-chlorophenyl)methoxy]-1H-pyrazol-5-amine](/img/structure/B15361628.png)
![(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B15361636.png)
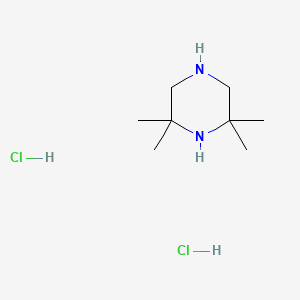
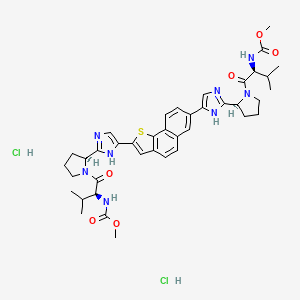
![2-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B15361655.png)
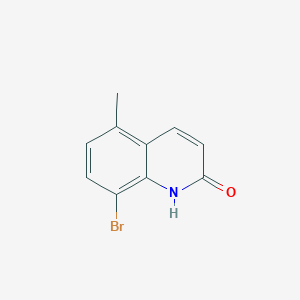
![[2-Oxo-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]ethyl] 2-methylprop-2-enoate](/img/structure/B15361668.png)
![3,4-dihydro-6-methyl-2H-Pyrano[3,2-b]pyridin-4-amine](/img/structure/B15361678.png)
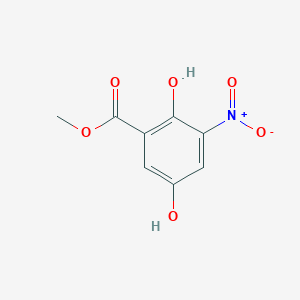
![tert-butyl (3aS,8bR)-4-amino-7-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361689.png)
